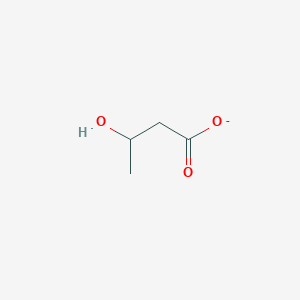
Hoe 263
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hoe 263 is a compound known for its calcium channel antagonistic activity. It has been studied for its ability to inhibit the contraction of potassium-depolarized pulmonary arteries and its effectiveness in various pharmacological applications .
Métodos De Preparación
The synthesis of Hoe 263 involves several steps:
Formation of Schiff Base: Ethanolamine reacts with m-methoxyphenylacetone to form a Schiff base.
Reduction: The Schiff base is reduced using hydrogen over palladium on carbon to yield a secondary amine.
Methylation: The secondary amine is methylated using formaldehyde and formic acid.
Chlorination: The resulting compound is treated with thionyl chloride to form a 2-chloroethyl derivative.
Análisis De Reacciones Químicas
Hoe 263 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: The compound can be reduced using hydrogen over palladium on carbon.
Substitution: It undergoes substitution reactions, such as chlorination with thionyl chloride.
Aplicaciones Científicas De Investigación
Hoe 263 has been extensively studied for its pharmacological properties:
Calcium Channel Antagonist: It inhibits calcium uptake in potassium-depolarized pulmonary arteries more effectively than other known calcium channel blockers like verapamil and prenylamine.
Cardiovascular Research: It has been used to study the contraction of heart atrium and papillary muscles.
Pharmacological Studies: This compound has been compared with other calcium antagonists in various binding tests and has shown significant activity.
Mecanismo De Acción
Hoe 263 exerts its effects by inhibiting calcium uptake in smooth muscle cells. It binds to calcium channels, preventing calcium ions from entering the cells, which leads to relaxation of the muscles. This mechanism is similar to that of other calcium channel blockers like verapamil .
Comparación Con Compuestos Similares
Hoe 263 is compared with other calcium channel blockers such as:
Verapamil: this compound is slightly more effective in inhibiting calcium uptake in certain tissues.
Prenylamine: This compound shows similar or better activity in various pharmacological tests.
Similar compounds include:
- Verapamil
- Prenylamine
- Nitrendipine
This compound stands out due to its unique synthesis route and its effectiveness in specific pharmacological applications.
Propiedades
Número CAS |
32847-88-4 |
|---|---|
Fórmula molecular |
C26H32ClNO2 |
Peso molecular |
426 g/mol |
Nombre IUPAC |
N-(2-benzhydryloxyethyl)-1-(3-methoxyphenyl)-N-methylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C26H31NO2.ClH/c1-21(19-22-11-10-16-25(20-22)28-3)27(2)17-18-29-26(23-12-6-4-7-13-23)24-14-8-5-9-15-24;/h4-16,20-21,26H,17-19H2,1-3H3;1H |
Clave InChI |
BIFHZGVJYAZJRD-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC(=CC=C1)OC)N(C)CCOC(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
SMILES canónico |
CC(CC1=CC(=CC=C1)OC)N(C)CCOC(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
Sinónimos |
HOE 263 HOE-263 N-(2-benzhydryloxy)ethyl-N-methyl-(1-ethyl-2-(3-methoxyphenyl)ethyl)amine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-furanylmethyl)-2-[[5-[(2-methyl-1H-indol-3-yl)methyl]-1,3,4-oxadiazol-2-yl]thio]acetamide](/img/structure/B1226726.png)

![2-[[5-(cyclohexylamino)-1,3,4-thiadiazol-2-yl]thio]-N-(9,10-dioxo-2-anthracenyl)acetamide](/img/structure/B1226734.png)
![5-[(3-Chlorophenyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B1226741.png)









